3-Cyclohexyl-5-chloro-salicylaldehyde

Catalog No.
S6648383
CAS No.
847749-28-4
M.F
C13H15ClO2
M. Wt
238.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclohexyl-5-chloro-salicylaldehyde

CAS Number

847749-28-4

Product Name

3-Cyclohexyl-5-chloro-salicylaldehyde

IUPAC Name

5-chloro-3-cyclohexyl-2-hydroxybenzaldehyde

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

InChI

InChI=1S/C13H15ClO2/c14-11-6-10(8-15)13(16)12(7-11)9-4-2-1-3-5-9/h6-9,16H,1-5H2

InChI Key

JLPVKQKXVWYEFS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC(=CC(=C2O)C=O)Cl

Canonical SMILES

C1CCC(CC1)C2=CC(=CC(=C2O)C=O)Cl

3-Cyclohexyl-5-chloro-salicylaldehyde is a chemical compound characterized by its unique structure, which includes a cyclohexyl group and a chloro substituent on the salicylaldehyde backbone. The molecular formula for this compound is C13H13ClOC_{13}H_{13}ClO. Its structure features a salicylaldehyde moiety, which is known for its aromatic properties and reactivity, particularly in forming coordination complexes and participating in various organic reactions.

The chemical reactivity of 3-cyclohexyl-5-chloro-salicylaldehyde can be attributed to its functional groups. Salicylaldehydes typically undergo several types of reactions:

  • Electrophilic Aromatic Substitution: The presence of the chloro group facilitates electrophilic substitution on the aromatic ring.
  • Condensation Reactions: This compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
  • Formation of Metal Complexes: Similar compounds have been shown to form complexes with metals, such as zinc, which can influence their biological activity and stability .

Research indicates that salicylaldehyde derivatives exhibit various biological activities, including antimicrobial, antioxidant, and potential anticancer properties. For instance, studies on related compounds have demonstrated:

  • Antimicrobial Activity: Compounds similar to 3-cyclohexyl-5-chloro-salicylaldehyde have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Antioxidant Properties: These compounds can scavenge free radicals, contributing to their potential health benefits .

The synthesis of 3-cyclohexyl-5-chloro-salicylaldehyde can be approached through several methods:

  • Direct Halogenation: Starting from salicylaldehyde, chlorination can be performed to introduce the chloro group at the 5-position.
  • Cyclization Reactions: The cyclohexyl group may be introduced via cyclization reactions involving appropriate precursors that contain both the cyclohexyl moiety and the aldehyde function.
  • Multicomponent Reactions: Utilizing Groebke-Blackburn-Bienayme reactions allows for the formation of complex structures through a one-pot synthesis approach .

3-Cyclohexyl-5-chloro-salicylaldehyde has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agriculture: Its antimicrobial properties could be harnessed for agricultural applications to protect crops from bacterial infections.
  • Material Science: The compound may be used in developing new materials with specific chemical properties due to its reactivity.

Studies involving similar compounds have highlighted their interactions with biological macromolecules. For example:

  • DNA Binding: Some salicylaldehyde derivatives have been shown to intercalate into DNA structures, which could influence gene expression or serve as a basis for anticancer therapies .
  • Protein Interactions: These compounds may also bind to serum albumins, affecting their pharmacokinetics and bioavailability in therapeutic applications.

Several compounds share structural similarities with 3-cyclohexyl-5-chloro-salicylaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
5-ChlorosalicylaldehydeChlorine at the 5-positionKnown for its reactivity in forming metal complexes .
3-Bromo-5-chloro-salicylaldehydeBromine at the 3-positionExhibits distinct biological activities compared to chlorinated analogs .
SalicylaldehydeNo substituentsA fundamental compound used in various organic syntheses .
2-HydroxybenzaldehydeHydroxy group at the ortho positionCommonly used in organic synthesis but lacks halogen substituents .

The uniqueness of 3-cyclohexyl-5-chloro-salicylaldehyde lies in its specific combination of a cyclohexyl group and a chloro substituent on the salicylaldehyde framework, which may enhance its solubility and biological activity compared to other derivatives.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

238.0760574 g/mol

Monoisotopic Mass

238.0760574 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

Explore Compound Types